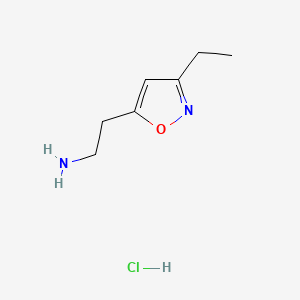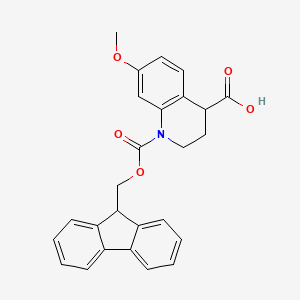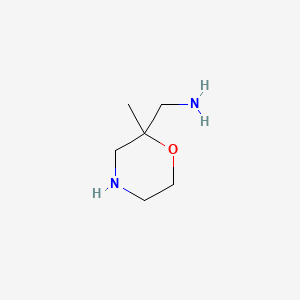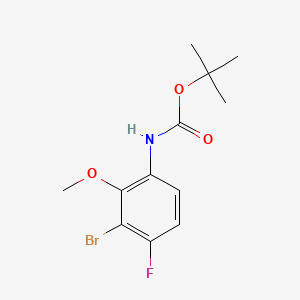![molecular formula C9H20Cl2N2 B13497665 2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-2-azaspiro[33]heptan-6-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2 It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with isopropylamine to introduce the propan-2-yl group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride
Uniqueness
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both an amine and an isopropyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-propan-2-yl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7(2)11-5-9(6-11)3-8(10)4-9;;/h7-8H,3-6,10H2,1-2H3;2*1H |
InChI Key |
MDTDZHXESFTSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(C1)CC(C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


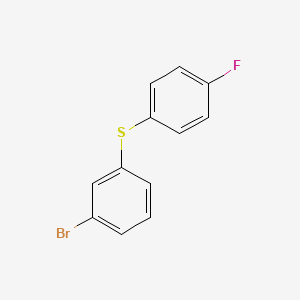

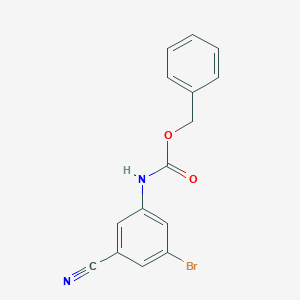

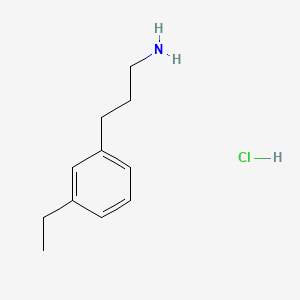
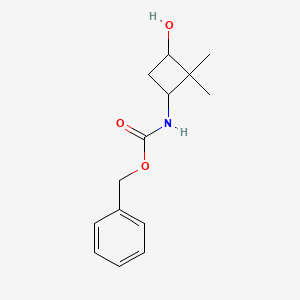
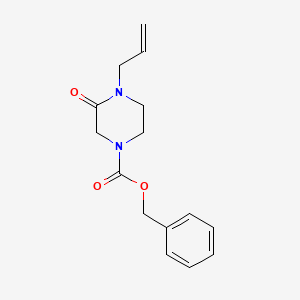
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
